- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

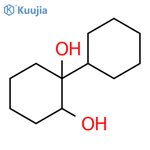

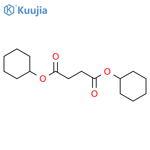

Cas no 28746-99-8 (1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one)

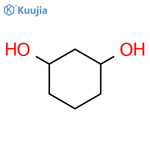

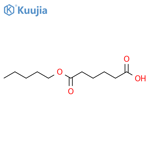

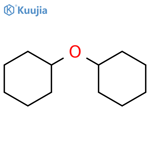

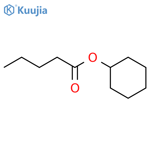

1'-ヒドロキシ-[1,1'-ビ(シクロヘキサン)]-2-オンは、複雑な環状構造を持つケトン化合物です。この化合物は、2つのシクロヘキサン環が結合したビシクロ構造にヒドロキシ基とケトン基が導入された特徴的な分子設計を有しています。高い立体選択性と反応性を示すため、有機合成化学において貴重な中間体として利用されます。特に、不斉合成や医薬品中間体の製造において有用な骨格を提供します。分子内に複数の官能基を有することから、多様な化学変換が可能であり、精密有機合成の分野で重要な役割を果たします。熱的安定性と溶解性のバランスが良く、実験操作が比較的容易である点も利点です。

![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one structure](https://ja.kuujia.com/scimg/cas/28746-99-8x500.png)

28746-99-8 structure

商品名:1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 化学的及び物理的性質

名前と識別子

-

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one

- 1'-hydroxy-[1,1'-bicyclohexyl]-2-one

- 1'-hydroxybi(cyclohexan)-2-one

- 2-(1-hydroxycyclohexyl)cyclohexan-1-one

- AS-76166

- AKOS016000601

- SCHEMBL1238035

- [1,1'-Bicyclohexyl]-2-one, 1'-hydroxy-

- 1'-hydroxy-1,1'-bi(cyclohexyl)-2-one

- CS-0155344

- 28746-99-8

- MFCD03837683

- AERVJOBGBMEFDV-UHFFFAOYSA-N

- 1'-HYDROXY-[1,1'-BI(CYCLOHEXANE)]-2-ONE

- A10673

-

- MDL: MFCD03837683

- インチ: InChI=1S/C12H20O2/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h10,14H,1-9H2

- InChIKey: AERVJOBGBMEFDV-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)(C2CCCCC2=O)O

計算された属性

- せいみつぶんしりょう: 196.1464

- どういたいしつりょう: 196.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.3

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET308-50mg |

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one |

28746-99-8 | 95+% | 50mg |

234.0CNY | 2021-07-15 | |

| Chemenu | CM124809-1g |

1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one |

28746-99-8 | 95% | 1g |

$356 | 2021-06-15 | |

| eNovation Chemicals LLC | D582783-5g |

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one |

28746-99-8 | 95% | 5g |

$1385 | 2024-05-24 | |

| Chemenu | CM124809-1g |

1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one |

28746-99-8 | 95% | 1g |

$246 | 2024-07-28 | |

| Fluorochem | 215564-5g |

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one |

28746-99-8 | 95% | 5g |

£905.00 | 2022-03-01 | |

| Chemenu | CM124809-5g |

1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one |

28746-99-8 | 95% | 5g |

$1108 | 2024-07-28 | |

| 1PlusChem | 1P002WSR-1g |

[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |

28746-99-8 | 95% | 1g |

$240.00 | 2024-05-06 | |

| Aaron | AR002X13-5g |

[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |

28746-99-8 | 95% | 5g |

$940.00 | 2023-12-14 | |

| 1PlusChem | 1P002WSR-100mg |

[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |

28746-99-8 | 95% | 100mg |

$49.00 | 2024-05-06 | |

| Aaron | AR002X13-250mg |

[1,1'-Bicyclohexyl]-2-one, 1'-hydroxy- |

28746-99-8 | 95% | 250mg |

$114.00 | 2025-02-10 |

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 合成方法

合成方法 1

はんのうじょうけん

1.1 157 - 158 °C

リファレンス

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one Preparation Products

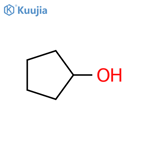

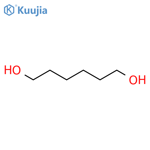

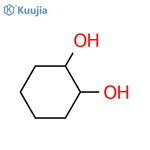

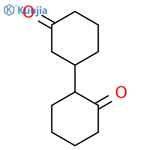

- 1,3-Cyclohexanediol (504-01-8)

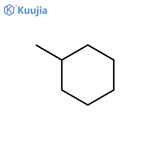

- Methylcyclohexane (108-87-2)

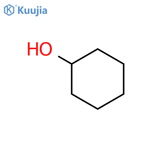

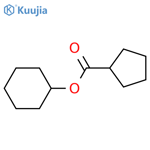

- Cyclohexanol (108-93-0)

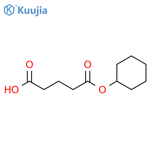

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

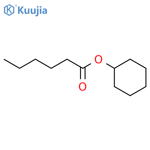

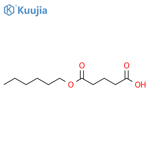

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

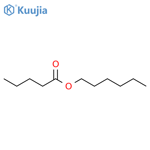

- cyclohexyl butyrate (1551-44-6)

- amyl caproate (540-07-8)

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

- Cyclohexyl hexanoate (6243-10-3)

- Cyclopentanol (96-41-3)

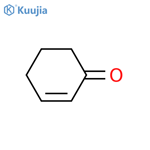

- cyclohex-2-en-1-one (930-68-7)

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- Cyclohexyl Propionate (6222-35-1)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

- pentane-1,5-diol (111-29-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

- Pentanoic acid, hexylester (1117-59-5)

- Cyclohexane-1,2-diol (931-17-9)

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one 関連文献

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

4. Book reviews

-

5. Book reviews

28746-99-8 (1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one) 関連製品

- 20098-14-0(Idramantone)

- 1911-78-0(Oplopanone)

- 26278-43-3(4-Hydroxyadamantan-2-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 61389-26-2(Lignoceric Acid-d4)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量